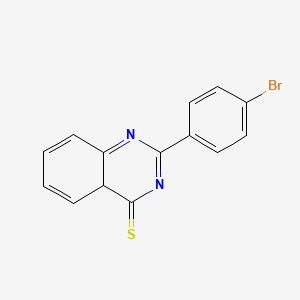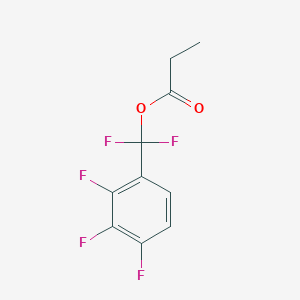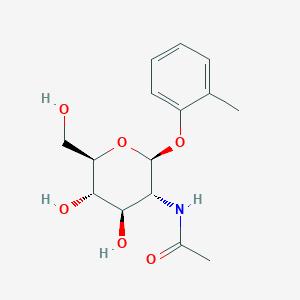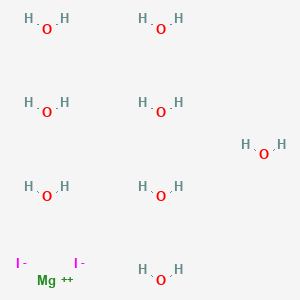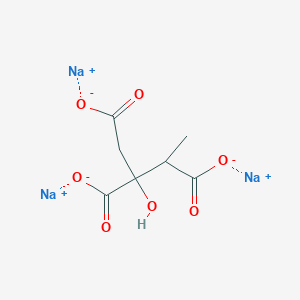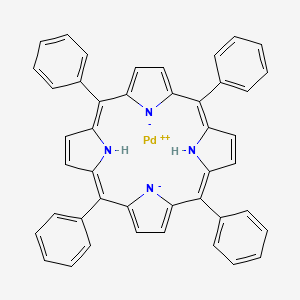
meso-Tetraphenylporphyrin-Pd(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
meso-Tetraphenylporphyrin-Pd(II): is a coordination complex where palladium(II) is centrally coordinated to a meso-tetraphenylporphyrin ligand. This compound is part of the broader class of metalloporphyrins, which are known for their extensive applications in various fields due to their unique chemical and physical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of meso-tetraphenylporphyrin typically involves the condensation of pyrrole with benzaldehyde under acidic conditions, followed by the insertion of palladium(II) into the porphyrin ring. This can be achieved through a reaction with palladium(II) chloride in a suitable solvent such as chloroform or dichloromethane .
Industrial Production Methods: While specific industrial production methods for meso-tetraphenylporphyrin-Pd(II) are not extensively documented, the general approach involves large-scale synthesis of the porphyrin ligand followed by metal insertion. This process can be optimized for higher yields and purity through controlled reaction conditions and purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: meso-Tetraphenylporphyrin-Pd(II) can undergo various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the central palladium ion.
Reduction: Reduction reactions can also occur, altering the oxidation state of the palladium center.
Substitution: Ligand substitution reactions are common, where different ligands can replace the coordinated groups around the palladium center
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using various nucleophiles or electrophiles under controlled conditions
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized porphyrin derivatives, while substitution reactions can produce a variety of palladium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
meso-Tetraphenylporphyrin-Pd(II) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of meso-tetraphenylporphyrin-Pd(II) involves the central palladium ion, which can facilitate various chemical transformations. The palladium center can undergo changes in oxidation state, allowing it to participate in redox reactions. Additionally, the porphyrin ligand can absorb light and transfer energy to the palladium center, enabling photochemical reactions .
Vergleich Mit ähnlichen Verbindungen
- meso-Tetraphenylporphyrin-Zn(II)
- meso-Tetraphenylporphyrin-Cu(II)
- meso-Tetraphenylporphyrin-Ni(II)
Comparison: meso-Tetraphenylporphyrin-Pd(II) is unique due to the specific properties imparted by the palladium ion. Compared to its zinc, copper, and nickel counterparts, the palladium complex exhibits distinct catalytic activities and photophysical properties. For instance, palladium complexes are often more effective in catalysis due to the versatile oxidation states of palladium .
Eigenschaften
Molekularformel |
C44H30N4Pd |
|---|---|
Molekulargewicht |
721.2 g/mol |
IUPAC-Name |
palladium(2+);(1Z,4Z,10Z,14Z)-5,10,15,20-tetraphenyl-21,23-dihydroporphyrin-22,24-diide |
InChI |
InChI=1S/C44H30N4.Pd/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28,45,48H;/q-2;+2/b41-33-,41-34?,42-35-,42-37?,43-36?,43-38-,44-39?,44-40-; |
InChI-Schlüssel |
FOPWBWCZZPTBRA-QPDCLQQUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C/2=C\3/N/C(=C(\C4=CC=C([N-]4)/C(=C/5\N/C(=C(\C6=CC=C2[N-]6)/C7=CC=CC=C7)/C=C5)/C8=CC=CC=C8)/C9=CC=CC=C9)/C=C3.[Pd+2] |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=C(C6=CC=C2[N-]6)C7=CC=CC=C7)N5)C8=CC=CC=C8)C9=CC=CC=C9)N3.[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1-ethyl-1H-pyrazol-5-yl)methyl]propylamine](/img/structure/B12348988.png)
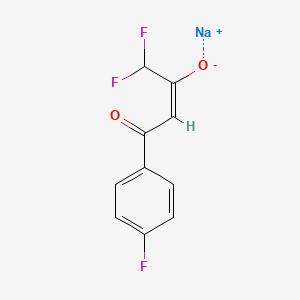
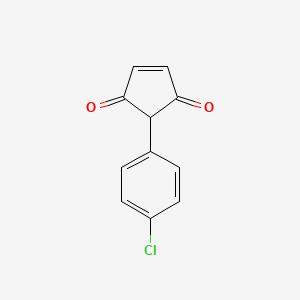

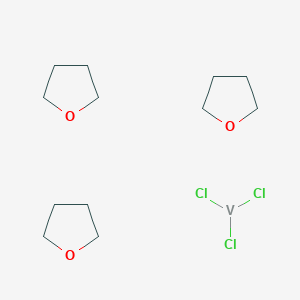
![N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12349007.png)
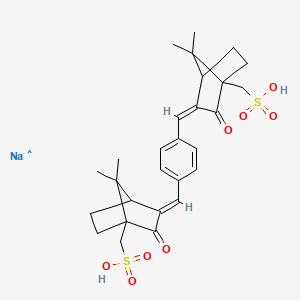
![[(2R,3R,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12349022.png)

